molecular formula C26H28O7 B1663174 Broussoflavonol B CAS No. 99217-70-6

Broussoflavonol B

货号: B1663174
CAS 编号: 99217-70-6
分子量: 452.5 g/mol
InChI 键: WKVKAWWZXXTJEH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Anticancer Properties

1. Breast Cancer Treatment

Broussoflavonol B has demonstrated significant anti-cancer activity against estrogen receptor-negative (ER-negative) breast cancer. Research indicates that it inhibits the growth of breast cancer stem-like cells, which are often resistant to conventional therapies. In studies, this compound was found to:

  • Exhibit potent growth inhibition of SK-BR-3 cells (ER-negative breast cancer) at sub-micromolar concentrations.
  • Induce differentiation of these stem-like cells, thereby reducing their population .
  • Down-regulate key receptors such as HER2 and ER-α36, which are associated with aggressive breast cancer phenotypes .

2. Pancreatic Cancer Activity

Recent studies have also focused on the effects of this compound on pancreatic cancer cells (PANC-1). The findings suggest that:

  • The compound reduces cell proliferation and induces cell cycle arrest at the G0/G1 phase.
  • It inhibits cell migration and invasion by down-regulating FoxM1, a transcription factor involved in tumor progression .
  • The mechanism involves the inactivation of the ERK/c-Myc/FoxM1 signaling pathway, suggesting potential as a novel chemotherapeutic agent for pancreatic cancer .

Comparative Efficacy

The following table summarizes the efficacy of this compound against different cancer types compared to other known treatments:

Cancer TypeCompoundMechanism of ActionIC50 (μM)
Breast CancerThis compoundGrowth inhibition, differentiation induction0.90 - 2.00
Pancreatic CancerThis compoundCell cycle arrest, signaling pathway modulation0 - 100
Breast CancerTamoxifenEstrogen receptor modulation~1.00

Case Studies

Case Study 1: Breast Cancer Stem Cells

In a controlled study involving SK-BR-3 cells treated with varying concentrations of this compound, researchers observed a significant reduction in ALDH1-positive breast cancer stem-like cells after treatment with 1 μM and 5 μM concentrations. This suggests that this compound could serve as an effective agent for targeting resistant cancer stem cells in ER-negative breast cancer patients .

Case Study 2: Pancreatic Cancer Cell Line PANC-1

A study investigating the effect of this compound on PANC-1 cells found that treatment led to a marked decrease in cell proliferation and migration. The compound was shown to down-regulate FoxM1 expression and its downstream targets, indicating its potential as a therapeutic agent for pancreatic cancer through modulation of critical oncogenic pathways .

作用机制

Target of Action

Broussoflavonol B primarily targets cancer stem cells (CSCs), which are sub-populated cells in the tumor responsible for tumor growth, heterogeneity, relapse, and progression of cancer . It also targets the transcription factor forkhead box M1 (FoxM1), which is overexpressed in many cancers and accelerates cellular proliferation and cancer progression .

Mode of Action

This compound interacts with its targets by down-regulating their expression. It has been shown to down-regulate FoxM1 expression at both the mRNA and protein level . This down-regulation leads to a decrease in the expression of FoxM1 downstream target genes, such as cyclin D1, cyclin B1, and survivin .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits the ERK/c-Myc/FoxM1 signaling pathway, which is involved in cell proliferation . By inactivating this pathway, this compound can repress pancreatic cancer cell proliferation .

Result of Action

This compound has been shown to reduce cell proliferation, induce cell cycle arrest, and inhibit cell migration and invasion of human pancreatic cancer PANC-1 cells . These effects are likely due to its interaction with FoxM1 and the subsequent inactivation of the ERK/c-Myc/FoxM1 signaling pathway .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its distribution and efficacy . Furthermore, the compound’s action may be influenced by the specific cellular environment, such as the presence of certain signaling molecules or the state of the targeted cells.

准备方法

Synthetic Routes and Reaction Conditions

Broussoflavonol B can be isolated from natural sources such as the stem bark of Broussonetia kazinoki Siebold. The isolation process typically involves extraction with organic solvents followed by chromatographic techniques . For instance, preparative high-performance liquid chromatography (HPLC) is often employed to purify this compound from crude extracts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary extraction from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for more efficient production methods in the future.

化学反应分析

Types of Reactions

Broussoflavonol B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its pharmacological properties or to study its behavior under different conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce deoxygenated forms of the compound .

相似化合物的比较

生物活性

Broussoflavonol B (BF-B), a prenylated flavonoid derived from the bark of Broussonetia species, has garnered attention for its diverse biological activities, particularly in the context of cancer treatment. This article reviews the current understanding of BF-B's biological activity, with a focus on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is primarily isolated from Broussonetia kazinoki and Broussonetia papyrifera. It belongs to a class of compounds known for their antioxidant and anti-inflammatory properties. Recent studies have highlighted its significant effects on various cancer cell lines, showcasing its potential as an anticancer agent.

1. Breast Cancer Inhibition

BF-B has demonstrated potent inhibitory effects on estrogen receptor (ER)-negative breast cancer cells, particularly SK-BR-3 and MDA-MB-231 cell lines. Research indicates that BF-B induces differentiation in breast cancer stem-like cells and reduces the population of ALDH1-positive cells, which are resistant to conventional therapies like tamoxifen . The compound operates through several mechanisms:

  • Cell Cycle Arrest : BF-B induces G0/G1 and G2/M phase arrest in breast cancer cells, leading to reduced cell proliferation. The IC50 value for MDA-MB-231 cells was reported at approximately 20 µM .
  • Differentiation Induction : Treatment with BF-B increased markers associated with luminal epithelial differentiation (CK18) while modestly enhancing myoepithelial markers (CD10) .
  • Downregulation of ER-α36 : BF-B reduces the expression of ER-α36, a variant linked to aggressive breast cancer phenotypes .

2. Pancreatic Cancer Activity

BF-B has also been investigated for its effects on pancreatic cancer, particularly on PANC-1 cells. Key findings include:

  • Cell Viability Reduction : BF-B significantly inhibited PANC-1 cell viability with an IC50 of 11.2 µM after three days of treatment .
  • Mechanism of Action : The compound downregulates FoxM1 expression, which is crucial for cell cycle regulation and cancer progression. This downregulation leads to decreased expression of cyclins D1 and B1, contributing to G0/G1 phase arrest .
  • Inhibition of Migration and Invasion : BF-B suppresses the migration and invasion capabilities of pancreatic cancer cells by inhibiting the ERK/c-Myc signaling pathway .

The biological activity of BF-B can be attributed to several molecular pathways:

  • ERK Pathway Inhibition : BF-B reduces phosphorylation of ERK½ and downstream targets like c-Myc, leading to decreased cell proliferation and increased apoptosis in cancer cells .
  • Antioxidant Properties : Beyond its anticancer effects, BF-B exhibits antioxidant activity that may contribute to its overall therapeutic potential by reducing oxidative stress within cells .

Table 1: Summary of Biological Activities

Cancer TypeCell LineIC50 (µM)Mechanism
Breast CancerSK-BR-320Cell cycle arrest; differentiation induction
Breast CancerMDA-MB-23120Downregulation of ER-α36
Pancreatic CancerPANC-111.2FoxM1 downregulation; ERK pathway inhibition

属性

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxy-6,8-bis(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O7/c1-13(2)6-9-16-21(29)17(10-7-14(3)4)25-20(22(16)30)23(31)26(32-5)24(33-25)15-8-11-18(27)19(28)12-15/h6-8,11-12,27-30H,9-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVKAWWZXXTJEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)OC)CC=C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60243991
Record name Broussoflavanol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60243991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99217-70-6
Record name Broussoflavanol B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099217706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Broussoflavanol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60243991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Broussoflavonol B
Reactant of Route 2
Broussoflavonol B
Reactant of Route 3
Broussoflavonol B
Reactant of Route 4
Broussoflavonol B
Reactant of Route 5
Broussoflavonol B
Reactant of Route 6
Broussoflavonol B

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。